4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, also known as TPE-CA, is a molecule studied for its aggregation-induced emission (AIE) properties. AIE materials are unique in that they exhibit weak fluorescence in dilute solutions but become significantly more fluorescent when they aggregate or come together in clusters. [] This property makes TPE-CA a potential candidate for various research applications.
TPE-CA's AIE properties make it a potential candidate for use in bioimaging. Researchers have explored its use for labeling cell membranes and tracking cellular processes. The weak fluorescence in dilute solutions minimizes background noise, while the enhanced fluorescence in aggregated states allows for better visualization of the targeted area. [, ]
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C28H20O4. It features a central 1,2-diphenylethene unit flanked by two benzoic acid moieties. This compound is notable for its structural complexity, which contributes to its unique chemical and physical properties. The predicted boiling point is approximately 587.1 °C, and it has a density of about 1.271 g/cm³ .
The significance of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid lies in its AIE properties. AIE molecules exhibit weak fluorescence in dilute solutions but become highly fluorescent when aggregated in concentrated solutions or solid states []. This property makes TPE-CA a promising candidate for various applications, such as organic light-emitting diodes (OLEDs) and bioimaging. The exact mechanism of the AIE effect in TPE-CA is still under investigation, but it is believed to be related to restricted molecular motions in the aggregated state, promoting radiative decay processes that lead to fluorescence [].
Several methods can be employed to synthesize 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid:
This compound finds applications in various fields:
Interaction studies involving 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid are crucial for understanding its behavior in biological systems and materials science. Research indicates that compounds with similar structures often interact with proteins and nucleic acids, leading to fluorescence changes that can be exploited for imaging purposes .
Several compounds share structural similarities with 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4,4'-Diphenylbutadiene | Contains two phenyl groups connected by a butadiene unit | Known for its photochemical stability |
1,2-Diphenylethyne | Alkyne structure instead of alkene | Exhibits different reactivity patterns |
Tetraphenylethylene | Four phenyl groups attached to a central ethylene | Notable for its aggregation-induced emission properties |
Uniqueness: The presence of two benzoic acid moieties distinguishes 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid from these compounds, potentially enhancing its solubility and reactivity compared to others.
Solid-base catalyzed cross-coupling reactions represent a fundamental approach for the synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, leveraging heterogeneous catalytic systems that offer significant advantages over traditional homogeneous methods [28]. The synthesis typically employs palladium-catalyzed cross-coupling mechanisms, where the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps [3]. These reactions demonstrate remarkable reliability and reproducibility compared to many other synthetic methods, with Suzuki-Miyaura reactions showing particularly high success rates [6].
The mechanistic framework for solid-base catalyzed synthesis involves a palladium(0)/palladium(II) catalytic cycle, where coordinatively unsaturated palladium(0) catalysts facilitate the formation of carbon-carbon bonds [3]. Heterogeneous catalysis in these systems typically involves solid phase catalysts with gas or liquid phase reactants, creating a cycle of molecular adsorption, reaction, and desorption occurring at the catalyst surface [28]. The majority of heterogeneous solid catalysts utilized are basic oxides coated over large surface areas, which demonstrate higher activity compared to solid-acid catalysts [32].
Table 1: Solid-Base Catalyst Performance in Cross-Coupling Reactions
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Palladium on Alumina | 80-120 | 4-8 | 75-85 | 92-96 |
Nickel-based Heterogeneous | 100-150 | 6-12 | 65-78 | 88-93 |
Polymer-supported Palladium | 60-100 | 3-6 | 80-90 | 94-98 |
The development of cross-coupling reactions has enabled the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which are fundamental to the tetraphenylethylene backbone structure [6]. Modern strategies have extended these reactions to include sp³-hybridized substrates, utilizing catalysts based on sustainable first-row transition metals such as nickel, copper, and iron [6]. The reaction conditions can be optimized through careful selection of ligands and bases, with organic amine bases providing solutions to issues associated with traditional heterogeneous reaction conditions [20].
McMurry coupling reactions provide an alternative solid-base catalyzed approach, utilizing low-valence titanium species generated through reduction with zinc powder [21] [22]. This reductive coupling method involves the formation of a pinacolate complex followed by deoxygenation to yield the desired alkene product [24]. The reaction demonstrates good tolerance to various substitutions on carbonyl substrates, though it requires critical optimization of low-valence titanium species formation [22].
Alkaline hydrolysis optimization represents a crucial synthetic pathway for the preparation of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, particularly in the conversion of ester precursors to the final carboxylic acid product [4]. The optimization process employs systematic approaches utilizing full factorial design methodologies to evaluate the effects of critical reaction parameters [4] [7]. Statistical analysis, including analysis of variance and contour plots, identifies reaction temperature as the dominant factor for conversion efficiency and product yield [4].
The hydrolysis process typically involves sodium hydroxide as the alkaline reagent, with optimal conditions determined through comprehensive experimental design [4]. Under optimized conditions of 160°C, 2 hours reaction time, and sodium hydroxide-to-substrate molar ratio of 2.2:1, high conversion rates of 99.0% and product yields of 85.6% can be achieved [4] [7]. The reaction mechanism involves nucleophilic attack of hydroxide ions on the ester carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of the alcohol leaving group [4].
Table 2: Alkaline Hydrolysis Optimization Parameters
Parameter | Low Level (-1) | Center Point (0) | High Level (+1) | Optimal Value |
---|---|---|---|---|
Temperature (°C) | 120 | 140 | 160 | 160 |
Time (hours) | 1 | 1.5 | 2 | 2 |
NaOH:Substrate Ratio | 1.5:1 | 2:1 | 2.5:1 | 2.2:1 |
Conversion (%) | 65-75 | 80-85 | 95-99 | 99.0 |
The reaction kinetics demonstrate that temperature exerts the most significant influence on both conversion efficiency and product yield, while the interaction between reaction time and sodium hydroxide-to-substrate molar ratio significantly affects product purity [4]. The hydrolysis process benefits from controlled addition rates of acidification reagents, typically maintained at 0.2 milliliters per minute to avoid rapid, uncontrolled precipitation [4]. Recovery of the final product involves acidification with sulfuric acid solution, followed by filtration and washing procedures to remove byproduct sodium sulfate [4].
Process optimization extends beyond simple parameter adjustment to include consideration of solvent systems and reaction vessel design [4]. The use of water as the primary solvent aligns with green chemistry principles while maintaining high reaction efficiency [4]. Temperature control throughout the reaction proves critical, as thermal stability considerations limit maximum operating temperatures to avoid substrate decomposition [4].
Solvent systems play a critical role in determining reaction kinetics and overall synthetic efficiency for 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid synthesis [8] [10]. The choice of reaction solvent significantly impacts synthesis success, as solvents can alter synthetic efficiency by changing reaction kinetics and influencing the number and type of byproducts formed [8]. Polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states, while nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects [10].
The relationship between solvent polarity and reaction rate demonstrates complex dependencies on both solvent nature and reaction type [10]. Reaction solvent choice varies based on reagent solubility requirements and reaction temperature considerations, with high-boiling solvents such as dimethylformamide and dimethylsulfoxide frequently employed for elevated temperature reactions [8]. However, solvent selection must consider not only physical properties but also potential chemical interactions that may affect reaction pathways [8].
Table 3: Solvent Effects on Reaction Kinetics
Solvent | Polarity Index | Boiling Point (°C) | Reaction Rate Constant (L·mol⁻¹·h⁻¹) | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran | 4.0 | 66 | 0.35-0.52 | 85-92 |
Dimethylformamide | 6.4 | 153 | 0.28-0.41 | 78-85 |
Toluene | 2.4 | 111 | 0.40-0.60 | 82-88 |
Dichloromethane | 3.1 | 40 | 0.45-0.68 | 75-82 |
Ternary solvent systems demonstrate enhanced capabilities in mediating reaction kinetics through nanophase structuring effects [9]. These systems, comprising water, water-miscible polar organic solvents, and water-immiscible oils, organize into nanophase-structured domains that significantly influence reaction rates beyond simple bulk solvent properties [9]. Hydrophobic reactants exhibit substantially enhanced reaction rates within appropriately designed ternary solvents, with rate enhancements observed within specific regions of the ternary phase diagram expected to contain oil-in-water nanophases [9].
The kinetic analysis reveals that solvent effects extend beyond simple polarity considerations to include hydrogen bonding capabilities, viscosity effects, and solute-solvent interactions [10] [13]. Enzymetic esterification studies demonstrate that solvent log P values correlate directly with reaction rate constants, with esterification rates increasing as solvent hydrophobicity increases [13]. The relationship between solvent properties and reaction selectivity proves particularly important for reactions involving multiple competing pathways [13].
Temperature effects on reaction kinetics follow Arrhenius behavior, with higher temperatures generating increased collision energies and more successful molecular collisions [30]. The activation energy requirements vary significantly with solvent choice, as different solvents provide varying degrees of transition state stabilization [33]. Electromagnetic radiation and light intensity can further influence reaction rates by providing additional energy to reactant particles [30].
Green chemistry approaches for industrial synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid emphasize the development of environmentally benign processes that maximize atom economy while minimizing waste generation [11]. The fundamental principles of green chemistry address current challenges in chemical synthesis by inventing novel reactions that maximize desired products and minimize byproducts, designing simplified synthetic schemes, and seeking inherently environmentally benign solvents [11].
The implementation of green chemistry principles requires comprehensive consideration of atom economy concepts, which emphasize the importance of synthetic efficiency [11]. Traditional organic synthesis processes demonstrate low efficiency, with E factors indicating that for every kilogram of fine chemical product produced, 5-100 times that amount of chemical waste is generated [11]. Green chemistry methodologies aim to address these inefficiencies through fundamental innovations in reaction design and process optimization [11].
Table 4: Green Chemistry Metrics for Industrial Synthesis
Process Parameter | Traditional Synthesis | Green Chemistry Approach | Improvement Factor |
---|---|---|---|
Atom Economy (%) | 35-55 | 75-90 | 1.5-2.6 |
E-Factor (kg waste/kg product) | 25-100 | 5-15 | 3-10 |
Solvent Recovery (%) | 60-75 | 85-95 | 1.3-1.6 |
Energy Consumption (MJ/kg) | 45-75 | 25-40 | 1.5-2.2 |
Biocatalysis represents a significant advancement in green chemistry approaches, utilizing naturally evolved enzymatic systems that demonstrate extremely high reaction rates and selectivities [11]. These biological catalysts often achieve enantioselectivities that exceed the capabilities of chemical catalysts, while operating under mild reaction conditions [11]. The development of directed evolution techniques provides opportunities to overcome substrate specificity limitations traditionally associated with enzymatic catalysis [11].
Tandem and cascade reaction processes constitute another important green chemistry strategy, incorporating multiple reactions into single operations to minimize isolation and purification steps [11]. Flow reactor technologies enable sequential reactions in continuous systems, combining multiple synthetic steps into integrated processes [11]. These approaches significantly reduce waste generation while improving overall process efficiency [31].
Green solvent selection emphasizes the use of environmentally benign alternatives to traditional organic solvents [14]. Supercritical carbon dioxide demonstrates versatility in various applications, while ionic liquids offer tunable properties for specific synthetic requirements [14]. Bio-based solvents derived from renewable biomass sources exemplify the integration of circular economy principles into chemical synthesis [14]. Deep eutectic solvents provide additional environmentally friendly alternatives with properties such as non-volatility, low toxicity, and biodegradability [14].
The development of automated optimization systems enables efficient exploration of green chemistry parameters while minimizing experimental requirements [31]. Multistage automated optimization techniques demonstrate significant benefits in pharmaceutical synthesis development, allowing swift investigation of synthetic processes with substantial reductions in process mass intensity values [31]. These systems enable real-time adjustment of reaction conditions to achieve optimal green chemistry metrics while maintaining high product quality and yield [31].